Home > Products > Screening Compounds P13133 > Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate - 1193390-15-6

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Catalog Number: EVT-1708889
CAS Number: 1193390-15-6
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their structural resemblance to purines and are often utilized in medicinal chemistry. This compound exhibits a range of biological activities, making it significant in the development of pharmaceutical agents. The systematic name reflects its molecular structure, which includes a pyrazolo ring fused with a pyrimidine ring and a carboxylate ester functional group.

Source and Classification

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is classified under heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine. These compounds are typically synthesized for their potential applications in drug discovery and development due to their ability to interact with various biological targets. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their roles as antimetabolites and enzyme inhibitors in biochemical pathways related to purine metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be achieved through several methods. A common approach involves the condensation of ethyl cyanoacetate with hydrazine derivatives followed by cyclization reactions. The synthesis typically proceeds through the following steps:

  1. Formation of the Pyrazole Ring: Ethyl cyanoacetate reacts with hydrazine hydrate to form an intermediate pyrazole.
  2. Cyclization: The intermediate undergoes cyclization with appropriate aldehydes or ketones to form the fused pyrazolo-pyrimidine structure.
  3. Carboxylation: The final step involves the introduction of the carboxylate group through esterification or direct carboxylation methods.

The yield and purity of the final product can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Molecular Structure Analysis

Structure and Data

The molecular formula for ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is C11H13N3O2C_{11}H_{13}N_3O_2. The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyrimidine ring. Key structural characteristics include:

  • Pyrazole Ring: Contains two nitrogen atoms at positions 1 and 2.
  • Pyrimidine Ring: Contains two nitrogen atoms at positions 3 and 4.
  • Carboxylate Group: Attached at position 7.

Crystallographic studies can provide detailed insights into bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The ester group can undergo hydrolysis or transesterification reactions.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
  • Cycloaddition Reactions: It may also engage in cycloaddition reactions with alkenes or alkynes to form more complex structures.

These reactions are essential for modifying the compound's properties to enhance its biological activity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate often involves inhibition of enzymes in purine metabolism pathways. The compound may act as an antimetabolite by mimicking natural substrates or intermediates in these pathways. This mimicry can disrupt normal cellular functions such as nucleotide synthesis, leading to cytotoxic effects on rapidly dividing cells, which is particularly useful in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 219.24 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly employed to characterize the compound's structure and confirm its purity .

Applications

Scientific Uses

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several significant applications in scientific research:

  • Drug Development: It serves as a lead compound for developing new pharmaceuticals targeting purine metabolism-related diseases.
  • Biochemical Research: Used in studies exploring enzyme inhibition mechanisms and metabolic pathways.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds.

These applications underscore the compound's importance in medicinal chemistry and its potential for therapeutic use .

Synthesis and Derivatization Strategies

Cyclocondensation Reactions with β-Dicarbonyl and β-Enaminone Precursors

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation between 5-amino-3-methylpyrazole and β-dicarbonyl or β-enaminone reagents. Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is synthesized through two primary routes:

  • Malonate-Based Cyclization:Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethoxide in ethanol) yields the dihydroxypyrimidine intermediate. Subsequent chlorination with POCl₃ and pyridine generates the 5,7-dichloro derivative, followed by regioselective esterification at C7. This method achieves yields up to 89% for the dihydroxy intermediate and 61% after chlorination [1] [5]. Yamagami’s improved protocol uses POCl₃-activated malonic acid phosphoric ester to accelerate cyclization, reducing reaction time and eliminating hydroxyl-to-chloride conversion steps [4].

  • β-Enaminone Route:Microwave-assisted reactions of 5-amino-3-methylpyrazole with ethyl 3-(dimethylamino)acrylate derivatives enable direct C7 ester incorporation. This method leverages the enaminone’s electrophilicity, where the dimethylamino group acts as a leaving moiety, facilitating an aza-Michael addition/cyclocondensation cascade. Yields exceed 78% with reaction times reduced to minutes under microwave irradiation [4] .

Table 1: Cyclocondensation Routes for Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Precursor TypeReagents/ConditionsKey IntermediateYield (%)Advantages
β-DicarbonylDiethyl malonate, NaOEt, EtOH5,7-Dihydroxy intermediate89High functional group tolerance
β-DicarbonylPOCl₃/pyridine, 80°C5,7-Dichloro derivative61One-pot chlorination
β-EnaminoneEthyl 3-(dimethylamino)acrylate, MW, 120°CN/A78–85Rapid, direct C7 functionalization

Regioselective Functionalization at C5 and C7 Positions

Regioselectivity in pyrazolo[1,5-a]pyrimidines is governed by electronic asymmetry: C7 is more electrophilic than C5 due to the electron-withdrawing ester group, enabling targeted substitutions.

  • Nucleophilic Aromatic Substitution (SNAr):The C7 chloride undergoes efficient displacement with nitrogen nucleophiles (e.g., morpholine), yielding 7-morpholino-5-chloro derivatives (94% yield). Potassium carbonate in aprotic solvents like DMF ensures selectivity without C5 competing reactions [5]. The C5 chloride, less reactive, requires Pd-catalyzed cross-coupling for arylation or alkylation [1] [4].

  • C5 Functionalization:Suzuki-Miyaura coupling at C5 employs arylboronic acids with Pd(PPh₃)₄/K₂CO₃, introducing biaryl motifs critical for kinase inhibitor pharmacophores. Electrophilic substitutions at C3 are facilitated by the C7 ester’s meta-directing effect, allowing bromination or nitration for further derivatization [5] [6].

Table 2: Regioselective Modifications of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

PositionReaction TypeConditionsProductYield (%)Applications
C7SNAr with morpholineK₂CO₃, DMF, 25°C7-Morpholino-5-chloro derivative94Kinase inhibitor core
C5Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF5-Aryl-7-carboxylate65–75Pharmacophore diversification
C3BrominationBr₂, CHCl₃, 0°C3-Bromo-5,7-dimethyl analog70Cross-coupling precursor

Solvent polarity significantly impacts regioselectivity: polar aprotic solvents (DMF) favor C7 substitutions, while nonpolar solvents (toluene) enhance C5 electrophilic reactions [4] .

Catalytic Reduction Protocols for Dearomatization of the Pyrimidine Ring

Dearomatization of the pyrimidine ring converts Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate into tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), enhancing stereochemical complexity. Sodium borohydride (NaBH₄) in methanol or ethanol selectively reduces the pyrimidine ring over the pyrazole or ester groups. The reaction proceeds via a two-stage mechanism:

  • Formation of a dihydropyrimidine intermediate (detectable by NMR).
  • Further reduction to THPPs, yielding syn and anti diastereomers .

Catalytic hydrogenation (Pd/C, H₂) is less effective due to competing ester reduction. NaBH₄/MeOH at 0°C achieves 95% conversion, with syn:anti ratios of 7:1. Substituting ethanol for methanol retains the ester’s integrity but lowers yields to 85% .

Table 3: Dearomatization Approaches for Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Reduction SystemConditionsProduct Ratio (syn:anti)Total Yield (%)Notes
NaBH₄, MeOH, 0°C2 h, stirring7:195Rapid reduction; ester stable
NaBH₄, EtOH, 0°C2 h, stirring7:185Minimizes ester solvolysis
TBAB, CHCl₃, 25°C24 h, stirring1:175Enhances anti-isomer formation

Stereochemical Outcomes in Sodium Borohydride-Mediated Reductions

Reduction with NaBH₄ produces four possible stereoisomers from 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. For Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate:

  • syn-Diastereomers (5S,7R or 5R,7S): Predominant products (88% relative abundance) under standard conditions. The bicyclic core adopts a rigid endo conformation, confirmed by NOESY correlations between H5/H7 and the C2 methyl group. Vicinal coupling constants (³JH5-H6 = 9.8 Hz) indicate diaxial orientation .
  • anti-Diastereomers (5R,7R or 5S,7S): Minor products (12%) with conformational flexibility. NMR shows rapid ring inversion in solution, broadened H6 signals, and ³JH5-H6 = 4.2 Hz, suggesting equatorial-axial orientation .

Tetrabutylammonium borohydride (TBAB) in chloroform shifts the syn:anti ratio to 1:1 by reducing solvation effects. The anti-isomers exhibit adaptive binding in kinase active sites (e.g., BTK inhibitors), leveraging conformational mobility for enhanced affinity .

Table 4: Stereochemical Features of Tetrahydropyrazolo[1,5-a]pyrimidine Diastereomers

DiastereomerRelative Abundance (%)³JH5-H6 (Hz)NOESY CorrelationsConformational Stability
syn889.8H5↔H7, H5↔C2-CH₃Rigid endo conformation
anti124.2H6↔C7-COOEt, H7↔H6Flexible ring inversion

Properties

CAS Number

1193390-15-6

Product Name

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

IUPAC Name

ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3

InChI Key

BHMRBTWPKRHQAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.